NVP-AAM077 is a selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the GluN2A subunit. This compound has gained attention in neuroscience research due to its potential implications in various neurological conditions and its role in modulating synaptic transmission. NVP-AAM077 is primarily used in experimental settings to investigate the physiological and pathological roles of N-methyl-D-aspartate receptors in the central nervous system.
Source and Classification
NVP-AAM077 was developed by Novartis Pharma and is classified as a non-competitive antagonist of the N-methyl-D-aspartate receptor. It is particularly noted for its high selectivity for the GluN2A subunit compared to other subunits of the receptor complex, making it a valuable tool for studying receptor function and pharmacology .
The synthesis of NVP-AAM077 involves several chemical reactions that yield the final compound with high purity. The initial steps typically include the formation of key intermediates through standard organic synthesis techniques, such as coupling reactions and functional group modifications.
Methods and Technical Details
NVP-AAM077 has a well-defined molecular structure that contributes to its specificity for the GluN2A subunit of the N-methyl-D-aspartate receptor.
Structure and Data
NVP-AAM077 participates in various chemical reactions, primarily focusing on its interactions with N-methyl-D-aspartate receptors.
Reactions and Technical Details
The mechanism of action of NVP-AAM077 involves its selective antagonism of the N-methyl-D-aspartate receptor.
Process and Data
NVP-AAM077 exhibits specific physical and chemical properties that are significant for its application in research.
Physical Properties
Chemical Properties
NVP-AAM077 is primarily used in scientific research to explore various aspects of neuropharmacology.
NVP-AAM077 ((R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl-phosphonic acid) is a competitive antagonist targeting the glutamate-binding site of GluN2A-containing N-methyl-D-aspartate receptors. Its design incorporates three distinct chemical moieties: a dioxoquinoxalinyl ring, a bromophenyl group, and a phosphono group, enabling unique interactions within the ligand-binding domain [1] [4].
NVP-AAM077 functions as a competitive antagonist by directly occupying the endogenous glutamate-binding pocket on the GluN2A subunit. The phosphono group forms critical polar interactions with conserved residues in the GluN2A ligand-binding domain, particularly Arg518, which is essential for glutamate recognition. This binding prevents domain closure and stabilizes an inactive conformation of the receptor [1] [5]. The dioxoquinoxalinyl ring occupies a hydrophobic subpocket ("Site II"), while the bromophenyl group extends toward the GluN1-GluN2A subunit interface—a feature not observed in earlier antagonists like D-AP5 or PPDA [4] [6].
The molecular recognition of NVP-AAM077 involves residues from both GluN1 and GluN2A subunits. Crystallographic analyses reveal that the bromophenyl group forms a halogen bond with GluN1-Glu781 at the heterodimeric interface. Mutagenesis studies confirm this interaction: Mutation of GluN1-Glu781 to alanine significantly reduces NVP-AAM077’s inhibitory potency (e.g., ~5-fold increase in IC₅₀), demonstrating the functional importance of this interfacial binding [1] [6]. This dual-subunit engagement represents a novel mechanism distinct from classical competitive antagonists restricted to the GluN2A ligand-binding cleft [4].
Table 1: Key Residues for NVP-AAM077 Binding in GluN1-GluN2A Ligand-Binding Domain
| Subunit | Residue | Interaction with NVP-AAM077 | Functional Consequence of Mutation |
|---|---|---|---|
| GluN2A | Arg518 | Polar bonds with phosphono group | Abolishes antagonist binding |
| GluN2A | Tyr535 | Hydrophobic packing with dioxoquinoxaline | Reduces potency ~3-fold |
| GluN1 | Glu781 | Halogen bond with bromophenyl group | Reduces potency ~5-fold |
X-ray crystallography of the isolated GluN1-GluN2A ligand-binding domain heterodimer (resolution: 1.6 Å) provides atomic-level insights into NVP-AAM077’s binding mode. The structure (PDB: 5U8C) was determined with glycine bound to GluN1 and NVP-AAM077 bound to GluN2A [1] [6].
The bromophenyl group of NVP-AAM077 protrudes from the glutamate-binding cleft of GluN2A and engages GluN1-Glu781 at the subunit interface. This interaction is stabilized by a hydrogen bond between the bromine atom and the carboxylate group of Glu781, alongside van der Waals contacts. This interfacial binding is unprecedented among N-methyl-D-aspartate receptor antagonists and exploits a region typically involved in subunit assembly and allosteric communication [1] [4].
NVP-AAM077 binding stabilizes the GluN2A ligand-binding domain in an open-cleft conformation, akin to antagonist-bound states observed with D-AP5 and PPDA. The domain opening angle increases by ~20° compared to the glutamate-bound closed state. This prevents the "Venus flytrap" closure required for receptor activation and ion channel gating. Despite its unique binding geometry, NVP-AAM077’s functional outcome—stabilization of an inactive receptor conformation—aligns with classical competitive antagonists [1] [5].
Initial studies reported >100-fold selectivity of NVP-AAM077 for GluN2A- over GluN2B-containing receptors. However, rigorous reevaluation under standardized conditions (glutamate EC₅₀ concentrations) revealed modest selectivity:
Table 2: Selectivity Profile of NVP-AAM077 at Recombinant N-Methyl-D-Aspartate Receptors
| Receptor Subtype | IC₅₀ (nM) | Glutamate Test Concentration | Selectivity Ratio (vs. GluN2A) |
|---|---|---|---|
| GluN1/GluN2A | 14–213* | 5 µM (near EC₅₀) | 1 (Reference) |
| GluN1/GluN2B | 23–1800* | 2 µM (near EC₅₀) | 0.04–0.11 |
| GluN1/GluN2C | 380 | 10 µM | ~0.06 |
| GluN1/GluN2D | 2100 | 3 µM | ~0.01 |
*Range reflects species (human/rat) and methodological variations* [4] [7]
The modest in vitro selectivity of NVP-AAM077 translates to poor subtype discrimination in physiological contexts:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6